molecular formula C5H4N4O B7910341 3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one

3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B7910341
M. Wt: 136.11 g/mol
InChI Key: ZZAIEVFHCVNMDI-UHFFFAOYSA-N
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Description

The compound identified as “3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, applications, and mechanisms can provide valuable insights into its utility and potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one” involves several steps, each requiring specific conditions to ensure the desired product is obtained. Traditional methods for synthesizing such compounds often include:

    Pressing Method: This involves applying pressure to the reactants to facilitate the formation of the compound.

    Extrusion Method: This method uses mechanical force to push the reactants through a die, forming the compound.

    Phase-Inversion Method: This involves changing the phase of the reactants to induce the formation of the compound.

    Slip Casting Method: This method involves pouring a slurry of the reactants into a mold and allowing it to solidify.

    Tape Casting Method: This involves spreading a slurry of the reactants onto a flat surface and allowing it to dry into a thin film.

Industrial Production Methods

In industrial settings, the production of “this compound” may involve large-scale versions of the above methods, often with additional steps to purify and isolate the final product. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in large quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

“3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one” undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of “this compound” often require specific reagents and conditions to proceed efficiently. For example:

    Oxidation: Common oxidizing agents include oxygen, chlorine, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen, sodium, and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl groups (e.g., methyl, ethyl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, reduction may produce reduced forms of the compound, and substitution may produce substituted derivatives .

Scientific Research Applications

“3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which “3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. For example, it may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways .

Properties

IUPAC Name

3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h2H,1H2,(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAIEVFHCVNMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC=NC2=O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(NC=NC2=O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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